(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Catalog No.
S2879891
CAS No.
898351-35-4
M.F
C18H18ClN3OS2
M. Wt
391.93
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thi...

CAS Number

898351-35-4

Product Name

(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone

Molecular Formula

C18H18ClN3OS2

Molecular Weight

391.93

InChI

InChI=1S/C18H18ClN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3

InChI Key

DTVOVIVGRFCHLL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C

Solubility

not available

D3 Dopamine Receptor Antagonist

CMPZM shows promise as a D3 dopamine receptor antagonist. D3 dopamine receptors are a type of G protein-coupled receptor found in the central nervous system and play a role in regulating mood, motivation, and reward processing . Blocking these receptors with CMPZM could potentially be beneficial in treating various neurological and psychiatric disorders, including:

  • Addiction: Studies suggest that CMPZM may help reduce drug-seeking behavior in animal models of addiction .
  • Depression: CMPZM's ability to modulate the reward system has led to investigations into its potential role in treating depression .
  • Parkinson's disease: Research suggests that CMPZM may improve motor function and alleviate symptoms in animal models of Parkinson's disease .

XLogP3

5.5

Dates

Modify: 2023-08-17

Explore Compound Types